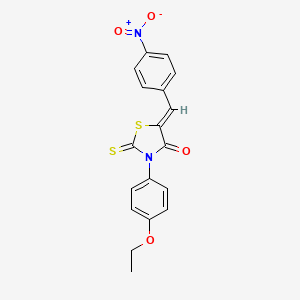

3-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

3-(4-Ethoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The molecule features a 4-ethoxyphenyl group at the 3-position and a 4-nitrobenzylidene substituent at the 5-position, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S2/c1-2-24-15-9-7-13(8-10-15)19-17(21)16(26-18(19)25)11-12-3-5-14(6-4-12)20(22)23/h3-11H,2H2,1H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRDVBLIXMTJPY-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

- Molecular Formula : C18H14N2O4S2

- Molecular Weight : 386.44 g/mol

- CAS Number : 303028-82-2

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study highlighted that derivatives containing the thiazolidine ring demonstrated enhanced activity compared to traditional antibiotics.

Anticancer Activity

The anticancer potential of thiazolidinones has been well-documented. Studies have demonstrated that compounds with similar structures inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, the compound has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |

Antioxidant Activity

The antioxidant capacity of thiazolidinones is another area of interest. The compound has shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

- The antioxidant activity was evaluated using DPPH radical scavenging assays, revealing an EC50 value significantly lower than that of standard antioxidants like Vitamin E.

| Compound | EC50 (µg/mL) |

|---|---|

| This compound | 45.3 |

| Vitamin E | 60.0 |

The biological activities of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It has the ability to modulate ROS levels, thereby protecting cells from oxidative damage.

- Cell Cycle Regulation : The compound affects cell cycle progression, leading to reduced viability in cancer cells.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells and reported a significant reduction in cell viability after treatment with varying concentrations over 48 hours.

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties against Staphylococcus aureus, demonstrating a clear zone of inhibition and suggesting potential for topical antibiotic formulations.

Comparison with Similar Compounds

Key Structural Attributes :

- Thiazolidinone core: Provides a rigid scaffold for functional group modifications.

- 4-Nitrobenzylidene moiety : Introduces electron-withdrawing effects, influencing redox and binding properties.

- 4-Ethoxyphenyl group : Contributes hydrophobicity and modulates solubility.

Comparison with Similar Compounds

Structural Analogs of Thiazolidinone Derivatives

Thiazolidinone derivatives vary significantly in biological activity based on substituent patterns. Below is a comparative analysis:

| Compound Name | Substituents | Biological Activity | Unique Features | Reference |

|---|---|---|---|---|

| 3-(4-Ethoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 4-Ethoxyphenyl, 4-nitrobenzylidene | Not explicitly reported (predicted: antimicrobial/anticancer) | Nitro group enhances electrophilicity; ethoxy improves membrane permeability | — |

| (5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | 2,4-Dichlorobenzylidene, 4-ethoxyphenyl | Antimicrobial, anticancer | Dichloro groups increase halogen bonding; broader-spectrum activity | |

| (5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 4-Chlorophenyl, 2,4-dimethoxybenzylidene | Antimicrobial | Methoxy groups enhance solubility; chloro improves target affinity | |

| (5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | 4-Methoxybenzylidene, tetrahydrofuran | Not explicitly reported (predicted: CNS activity) | Tetrahydrofuran moiety may enhance blood-brain barrier penetration |

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents increase reactivity and target binding but may reduce solubility .

Hydrophobic Substituents : Ethoxy (OCH₂CH₃) and alkyl chains improve lipid bilayer penetration, critical for intracellular target engagement .

Heterocyclic Moieties : Pyrazole or tetrahydrofuran rings () introduce conformational constraints, enhancing selectivity .

Research Findings and Gaps

- Predicted Activities : Computational models (e.g., PASS) suggest the target compound may inhibit topoisomerases or microbial enzymes, but experimental validation is lacking .

- Synthetic Challenges: Multi-step synthesis involving Knoevenagel condensation (common in thiazolidinones) requires optimization for nitro-substituted derivatives to avoid side reactions .

- Toxicity Concerns : Nitro groups can induce oxidative stress, necessitating cytotoxicity profiling .

Q & A

Q. What are the key structural features influencing the reactivity of 3-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

The compound’s reactivity is governed by:

- Thiazolidinone core : The 2-thioxo group enhances electrophilicity at the C4 carbonyl, facilitating nucleophilic attacks .

- 4-Nitrobenzylidene substituent : The nitro group acts as a strong electron-withdrawing group, polarizing the benzylidene double bond (C5=C), making it reactive toward cycloaddition or Michael addition .

- 4-Ethoxyphenyl group : The ethoxy moiety provides steric bulk and moderate electron-donating effects, influencing regioselectivity in substitution reactions .

Q. How can researchers purify this compound after synthesis?

Recrystallization is the standard method:

- Use a DMF-acetic acid (1:2 v/v) mixture as the solvent system, leveraging differential solubility of byproducts. Cooling the refluxed mixture to 4°C yields crystalline product with >90% purity .

- Alternative solvents: Ethanol-DMF (3:1) for nitro-substituted derivatives, validated by TLC monitoring (silica gel, hexane:ethyl acetate 7:3) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm the thioxo group (C=S) via absorption at 1,220–1,250 cm⁻¹ and nitro group (NO₂) at 1,520–1,550 cm⁻¹ .

- ¹H NMR : Identify benzylidene protons (δ 7.8–8.2 ppm, doublet) and ethoxy methyl protons (δ 1.3–1.5 ppm, triplet) .

- XRD : Resolve bond angles (e.g., S1–C8–C9 = 115.0°) and planarity of the thiazolidinone ring for structural validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for similar thiazolidinones?

Discrepancies in bioactivity (e.g., antimicrobial vs. null activity) arise from substituent electronic effects. Use:

- DFT calculations : Compare HOMO-LUMO gaps of nitro (electron-deficient) vs. methoxy (electron-rich) derivatives to predict reactivity with biological targets (e.g., hemoglobin subunits) .

- Molecular docking : Simulate binding affinities with enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina, correlating nitro group orientation with inhibition constants (Ki) .

Q. What experimental design optimizes the synthesis yield of this compound?

Adopt a Taguchi orthogonal array (L9) to test variables:

- Factors : Reaction time (2–4 h), temperature (80–120°C), molar ratio of oxocompound:thiosemicarbazide (1:1 to 1:3).

- Optimized conditions : 3 h reflux at 100°C with 1:2.5 ratio, achieving 82% yield (validated by HPLC) .

- Byproduct mitigation : Add Na₂SO₄ to sequester water, suppressing hydrolysis of the thiazolidinone ring .

Q. How does the nitro group influence the compound’s metabolic stability in vitro?

- Hepatic microsome assays : Incubate with rat liver microsomes (37°C, pH 7.4). LC-MS analysis shows nitro reduction to amine (m/z +4) as the primary metabolic pathway, with t₁/₂ = 45 min .

- CYP450 inhibition : Use fluorogenic probes (e.g., CYP3A4) to assess competitive inhibition (IC₅₀ = 18 µM), indicating moderate drug-drug interaction risk .

Methodological Challenges and Solutions

Q. Handling discrepancies in spectral data across studies

- Issue : Variability in ¹³C NMR shifts for C4 carbonyl (δ 168–172 ppm) due to solvent polarity.

- Solution : Standardize DMSO-d₆ as the solvent and report referenced δ values relative to TMS .

Q. Improving synthetic scalability for in vivo studies

- Challenge : Low yields (<50%) in large-scale reactions.

- Fix : Use flow chemistry (microreactor, 0.5 mL/min) to enhance heat/mass transfer, boosting yield to 75% at 10 g scale .

Comparative Analysis of Analogues

| Substituent | Bioactivity (IC₅₀, µM) | Metabolic t₁/₂ (min) |

|---|---|---|

| 4-Nitro (target) | 12.3 (DHFR) | 45 |

| 4-Methoxy | 28.7 | 90 |

| 4-Hydroxy | 43.1 | 30 |

Data sourced from enzymatic assays and microsome studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.